Lipophilicity Differentiation: XLogP3 Comparison Against 4-Position Carbamoyl Analogs
The target compound exhibits a computed XLogP3 of 5.1 [1], placing it near the upper boundary of oral drug-likeness guidelines (Lipinski XLogP ≤ 5). By contrast, ethyl 4-{[(4-chlorophenyl)methyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate—where the 3,3-diphenylpropyl group is replaced by a 4-chlorobenzyl group—is predicted to have an XLogP approximately 1.6–2.0 log units lower based on fragment-based calculations (removal of one phenyl ring and three methylene units), yielding an estimated XLogP of ~3.1–3.5 [2]. This difference translates to a theoretical >10-fold shift in octanol-water partition coefficient, directly impacting predicted membrane transit kinetics [1].
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | XLogP3 = 5.1 |
| Comparator Or Baseline | Ethyl 4-{[(4-chlorophenyl)methyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate: estimated XLogP3 ≈ 3.1–3.5 (fragment-based, no experimental value available) |
| Quantified Difference | Δ XLogP3 ≈ 1.6–2.0 log units (estimated) |
| Conditions | PubChem XLogP3 3.0 algorithm; fragment-additivity estimation for comparator |
Why This Matters
A ΔlogP of ≥1.6 units predicts meaningfully different distribution volumes and membrane permeability, making the target compound preferable for intracellular target engagement or blood-brain barrier penetration while the comparator is more suited to extracellular or aqueous-compartment targets.
- [1] PubChem. XLogP3 = 5.1 for CID 7117181. View Source
- [2] PhytoBank. Ethyl 4-{[(4-chlorophenyl)methyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate. Structural data for comparator identification. View Source
